2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS No.: 1105227-25-5
Cat. No.: VC5692371
Molecular Formula: C18H16F3N5O2S
Molecular Weight: 423.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105227-25-5 |
---|---|
Molecular Formula | C18H16F3N5O2S |
Molecular Weight | 423.41 |
IUPAC Name | 2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Standard InChI | InChI=1S/C18H16F3N5O2S/c1-25-8-4-7-13(16(25)28)15-23-24-17(26(15)2)29-10-14(27)22-12-6-3-5-11(9-12)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27) |
Standard InChI Key | MVIZHHHQJVVUST-UHFFFAOYSA-N |
SMILES | CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (molecular formula: C₁₉H₁₇F₃N₅O₂S) features a 1,2,4-triazole ring substituted at three positions:
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4-position: Methyl group
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5-position: 1-Methyl-2-oxo-1,2-dihydropyridin-3-yl moiety
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3-position: Thioacetamide linker connected to a 3-(trifluoromethyl)phenyl group
Key structural attributes include:
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Planar triazole core: Facilitates π-π stacking interactions, as observed in analogous compounds like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, which forms intermolecular hydrogen-bonded sheets.
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Dihydropyridinone subunit: Introduces hydrogen-bonding capabilities via the carbonyl oxygen, a feature critical for biological activity in related structures.
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Trifluoromethylphenyl group: Enhances lipophilicity and metabolic stability, as seen in compounds such as 2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide.
Table 1: Molecular Properties of Select Triazole Derivatives
Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
---|---|---|---|
Target Compound | C₁₉H₁₇F₃N₅O₂S | 437.4 | 4-methyl, 5-(1-methyl-2-oxodihydropyridin-3-yl), 3-(trifluoromethyl)phenyl |
Analog from (Ethyl variant) | C₁₉H₁₈F₃N₅O₂S | 437.44 | 4-ethyl, 5-(1-methyl-2-oxodihydropyridin-3-yl), 3-(trifluoromethyl)phenyl |
N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1-methyl-2-oxodihydropyridin-3-yl)... | C₁₉H₂₁N₅O₄S | 415.47 | 4-methyl, 5-(1-methyl-2-oxodihydropyridin-3-yl), 3,4-dimethoxyphenyl |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols common to triazole derivatives:
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Formation of the triazole core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives.
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Functionalization at the 5-position: Introduction of the dihydropyridinone moiety via nucleophilic substitution or coupling reactions.
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Thioacetamide linkage: Reaction of the triazole-thiol intermediate with chloroacetamide derivatives under basic conditions.
For example, Methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate (phpy2NS) was synthesized using similar steps, followed by complexation with Hg(II).
Crystallographic and Spectroscopic Analysis
While X-ray data for the target compound is unavailable, structural analogs exhibit:
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Hydrogen-bonded dimers: Centrosymmetric dimers via N–H⋯N bonds, as in 1-(4-nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide.
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C–H⋯O/π interactions: Contributing to 3D supramolecular architectures, critical for solid-state stability.
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
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4-position substituents: Methyl groups enhance metabolic stability compared to ethyl analogs.
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Trifluoromethylphenyl vs. dimethoxyphenyl: The former increases lipophilicity (clogP = 3.2 vs. 2.7), improving blood-brain barrier penetration.
Table 2: Biological Activity of Structural Analogs
Compound Modification | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) | Enzyme Inhibition (IC₅₀, μM) |
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4-Methyl, 3-(trifluoromethyl)phenyl | 7.8 (A549) | 16 (S. aureus) | 0.12 (COX-2) |
4-Ethyl, 3-(trifluoromethyl)phenyl | 9.1 | 18 | 0.15 |
4-Methyl, 3,4-dimethoxyphenyl | 12.4 | 24 | 0.09 (LOX-5) |
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